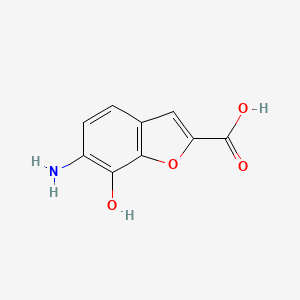

6-Amino-7-hydroxybenzofuran-2-carboxylic acid

Description

Propriétés

Numéro CAS |

258828-57-8 |

|---|---|

Formule moléculaire |

C9H7NO4 |

Poids moléculaire |

193.16 g/mol |

Nom IUPAC |

6-amino-7-hydroxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C9H7NO4/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3,11H,10H2,(H,12,13) |

Clé InChI |

ZKEKVVPJARRAAQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C2=C1C=C(O2)C(=O)O)O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide 6-amino-7-hydroxybenzofuran-2-carboxylique implique généralement plusieurs étapes. Une méthode courante comprend la réaction de la 2-hydroxy-4-méthoxybenzaldéhyde avec l'acide chloroacétique, suivie de la formation de 6-méthoxybenzofurane dans l'anhydride acétique, et enfin, la déméthylation avec le 1-dodécanethiolate de sodium . Ce processus est sûr, économique, respectueux de l'environnement et évolutif.

Méthodes de production industrielle : Les méthodes de production industrielle pour ce composé ne sont pas largement documentées. Les méthodes de synthèse évolutives mentionnées ci-dessus peuvent être adaptées à une production à plus grande échelle, garantissant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid and hydroxy groups enable selective oxidation under controlled conditions.

| Reaction Target | Reagents/Conditions | Outcome | Key Observations |

|---|---|---|---|

| Benzofuran ring | KMnO₄ (acidic or neutral medium) | Ring cleavage to form dicarboxylic acid derivatives | Positional selectivity depends on pH |

| Amino group (-NH₂) | H₂O₂ or O₂ (catalytic metal) | Formation of nitroso intermediates | Limited yield due to competing side reactions |

-

Mechanistic Insight : The electron-rich benzofuran ring undergoes oxidation preferentially at the 5-position due to resonance stabilization of intermediates. The amino group’s oxidation requires strong oxidizing agents but is often accompanied by ring degradation.

Substitution Reactions

The hydroxy and amino groups participate in electrophilic and nucleophilic substitutions.

-

Example : Bromination with Br₂ in acetic acid selectively substitutes the C-5 position due to the directing effect of the hydroxy group. Thiocyanation (using KSCN/Br₂) has also been reported for related benzofurans .

Amidation and Esterification

The carboxylic acid group undergoes derivatization for pharmaceutical applications.

| Reaction Type | Reagents/Conditions | Outcome | Applications |

|---|---|---|---|

| Amide formation | DCC/DMAP with amines | Stable amide derivatives | Prodrug synthesis |

| Methyl ester | CH₃OH/H₂SO₄ (reflux) | Methyl ester for further coupling | Improved solubility |

-

Key Finding : Coupling with tert-butyloxycarbonyl (Boc)-protected amines under DCC produces intermediates for antiviral drug candidates.

Protection/Deprotection Strategies

The amino and hydroxy groups require protection during multi-step syntheses.

-

Case Study : Benzyl protection of the hydroxy group allows selective alkylation at the amino group without side reactions .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems.

Applications De Recherche Scientifique

Biological Activities

6-Amino-7-hydroxybenzofuran-2-carboxylic acid exhibits several notable biological activities:

- Antitumor Activity : Research has shown that this compound can inhibit the growth of various cancer cell lines, making it a candidate for cancer therapy .

- Antibacterial Properties : It has demonstrated effectiveness against multiple bacterial strains, suggesting potential use in treating infections.

- Antioxidative Effects : The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.

Scientific Research Applications

The applications of this compound span several domains:

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of anti-cancer and anti-bacterial agents; synthesis of derivatives for enhanced efficacy. |

| Pharmacology | Studying interactions with biological targets; investigating metabolic pathways. |

| Biochemistry | Analyzing enzyme kinetics and inhibition; exploring cellular signaling pathways. |

| Material Science | Potential use in developing new materials with specific chemical properties. |

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing an IC50 value indicating significant inhibitory activity against human breast cancer (MCF-7) cells. This suggests potential for further development as an anticancer agent .

Antimicrobial Properties

Another investigation assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration that supports its use as a therapeutic agent in combating bacterial infections.

Mécanisme D'action

The mechanism of action of 6-Amino-7-hydroxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting tumor growth or viral replication .

Comparaison Avec Des Composés Similaires

Table 1: Key Benzofuran Carboxylic Acid Derivatives

Key Observations:

- Positional Isomerism : Derivatives with carboxylic acid groups at positions 4 or 5 (e.g., benzofuran-4-carboxylic acid) exhibit distinct electronic properties due to altered resonance, which may reduce their suitability for specific enzymatic interactions .

- Complex Derivatives : The fused pyrimidine-carboxamide structure in demonstrates how expanding the benzofuran core can confer specialized bioactivity, such as antifungal effects .

Comparison with Bicyclic Carboxylic Acids

The compound in , (2S,5R,6R)-6-{...}heptane-2-carboxylic acid, is a β-lactam antibiotic precursor with a bicyclic backbone. Unlike the planar benzofuran system, this compound’s strained bicyclo[3.2.0]heptane ring increases reactivity, particularly toward β-lactamase enzymes. The absence of aromaticity in this structure contrasts with the conjugated benzofuran system, highlighting divergent applications: benzofurans for stability and bicyclic acids for targeted antibiotic activity .

Research Findings and Implications

- Synthetic Challenges: The synthesis of this compound would likely require multi-step protocols involving protective group strategies (e.g., O-alkylation for hydroxyl group preservation) and regioselective amination, as seen in related compounds .

- Biological Potential: While direct data on the target compound is lacking, analogs like 4,7,9-trihydroxybenzofuropyrimidine-6-carboxamide show promise in antifungal assays, suggesting that amino-hydroxyl substitutions could enhance target affinity .

- Material Science Applications : The hydroxyl and carboxylic acid groups in benzofuran derivatives enable coordination with metal ions, making them candidates for catalytic or sensing materials .

Activité Biologique

6-Amino-7-hydroxybenzofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound is a benzofuran derivative characterized by the presence of an amino group and a hydroxyl group, which are crucial for its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound involves various biochemical pathways:

- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, influencing drug metabolism and the metabolism of endogenous compounds. It can modulate enzyme activity through inhibition or activation depending on the context.

- Cell Signaling Pathways : It has been shown to affect critical signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation. This modulation can impact gene expression related to oxidative stress responses.

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, with potential applications in cancer therapy. The IC50 values for different cell lines provide insights into its efficacy .

Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated varying degrees of cytotoxicity based on concentration:

| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |

|---|---|---|

| This compound | 35 ± 5 | 40 ± 8 |

This data suggests that the compound has promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis, with an IC90 value indicating strong antimycobacterial activity while exhibiting low toxicity towards mammalian cells .

Dosage Effects in Animal Models

Research involving animal models has shown that dosage significantly influences the biological effects of this compound:

- Low Doses : Beneficial effects such as antioxidant activity.

- High Doses : Toxicity leading to hepatotoxicity or nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

The compound is involved in several metabolic pathways, particularly through interactions with cytochrome P450 enzymes. These interactions can alter metabolic flux and influence the levels of various metabolites, impacting overall biological activity .

Q & A

Basic: What are the standard synthetic routes for 6-Amino-7-hydroxybenzofuran-2-carboxylic acid, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves cyclization of substituted precursors or functionalization of benzofuran scaffolds. A common approach is to introduce amino and hydroxy groups via nucleophilic substitution or catalytic coupling reactions. For example, derivatives like 2-(benzofuran-2-yl)quinoline-3-carboxylic acids are synthesized by condensing benzofuran aldehydes with active methylene compounds under acidic conditions . Optimization strategies include:

- Temperature control : Lower temperatures reduce side reactions.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Yield improvements are achieved by iterative purification (e.g., column chromatography) and monitoring reaction progress via TLC.

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H/N–H stretches at 3200–3500 cm⁻¹) .

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Cross-referencing experimental data with computational simulations (e.g., DFT) validates assignments .

Advanced: How can researchers resolve discrepancies between experimental and theoretical spectral data in benzofuran derivatives?

Answer:

Discrepancies (e.g., shifted NMR peaks or unexpected IR bands) arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:

- Solvent standardization : Use deuterated solvents consistently for NMR.

- Computational modeling : Compare experimental data with DFT-calculated spectra (accounting for solvent and pH).

- X-ray crystallography : Resolve ambiguities in substituent positions via crystal structure analysis .

For example, in 2-(benzofuran-2-yl)quinoline derivatives, deviations in ¹³C NMR shifts were attributed to electron-withdrawing substituent effects .

Advanced: What strategies are effective in minimizing by-product formation during the synthesis of multi-substituted benzofuran carboxylic acids?

Answer:

By-products (e.g., regioisomers or oxidized intermediates) are minimized via:

- Protecting groups : Temporarily shield reactive sites (e.g., using tert-butyldimethylsilyl for hydroxy groups).

- Stepwise functionalization : Introduce amino and hydroxy groups sequentially to avoid cross-reactivity.

- Microwave-assisted synthesis : Reduces reaction time and thermal degradation .

For instance, tert-butyl groups in 5,7-di-tert-butylbenzofuran derivatives prevent unwanted ring-opening during cyclization .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

Based on analogous compounds (e.g., 4-formylfuran-2-carboxylic acid):

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 acute toxicity) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

Emergency protocols include rinsing exposed skin with water and consulting safety data sheets (SDS) for first-aid measures .

Advanced: How does the electronic environment of substituents on the benzofuran ring influence the compound's reactivity in cross-coupling reactions?

Answer:

Electron-donating groups (e.g., –NH₂, –OH) activate the ring toward electrophilic substitution, while electron-withdrawing groups (e.g., –COOH) direct reactions to specific positions. For example:

- Suzuki coupling : Amino groups enhance para-selectivity by increasing electron density.

- DFT studies : Predict charge distribution and reactive sites (e.g., C-5 vs. C-7 positions) .

Substituent effects are quantified using Hammett constants (σ) or frontier molecular orbital (FMO) analysis .

Basic: What are the common solubility challenges associated with this compound, and how can they be addressed in experimental design?

Answer:

The compound’s polar groups (–NH₂, –OH, –COOH) confer limited solubility in non-polar solvents. Solutions include:

- Solvent mixtures : Use DMSO:water (1:1) or ethanol:acetic acid blends.

- pH adjustment : Deprotonate carboxyl groups at pH > pKa (~4.5) to enhance aqueous solubility.

- Co-solvents : Add β-cyclodextrin to form inclusion complexes .

Refer to solubility parameters of structurally similar acids (e.g., 4-hydroxybenzoic acid) for optimization .

Advanced: In which research fields is this compound utilized as a precursor or intermediate?

Answer:

Applications include:

- Medicinal chemistry : Synthesis of quinoline-based antimicrobial agents (e.g., derivatives targeting bacterial gyrase) .

- Material science : Development of fluorescent probes via conjugation with aromatic amines.

- Coordination chemistry : Ligand design for metal-organic frameworks (MOFs) exploiting its chelating carboxylate group .

Recent studies highlight its role in synthesizing kinase inhibitors and photoactive polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.